Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
CAS No.: 197904-11-3
Cat. No.: VC21314966
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197904-11-3 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Standard InChI Key | AGCJYTRMZBPEEO-NKWVEPMBSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CCC[C@H]1N |
SMILES | CCOC(=O)C1CCCC1N |
Canonical SMILES | CCOC(=O)C1CCCC1N |
Introduction
Chemical Structure and Properties
Structural Identification
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is the enantiomer of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, which appears more frequently in the literature. As enantiomers, these compounds are mirror images of each other with identical chemical formulas but different spatial arrangements of atoms. This stereochemical difference significantly impacts their interactions with biological systems and other chiral molecules.
The compound possesses a primary amine group at the 2-position of the cyclopentane ring and an ethyl ester group at the 1-position. The stereochemistry indicates these groups have a specific spatial orientation relative to the cyclopentane ring, with the amino group and the carboxylate on opposite faces of the ring (trans configuration).
Based on the data available for its enantiomer, the compound has the following identification parameters:
Parameter | Value |
---|---|
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
IUPAC Name | ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate |
InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6+,7-/m0/s1 |
SMILES | CCOC(=O)[C@H]1CCC[C@@H]1N |
Physical and Chemical Properties
The physical and chemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate would be expected to mirror those of its enantiomer, with the notable exception of optical rotation, which would be equal in magnitude but opposite in sign.
Table of inferred physical and chemical properties:
Property | Value |
---|---|
Physical State | Colorless liquid or crystalline solid |
Density | Approximately 1.045 g/cm³ |
Boiling Point | Approximately 213.4°C at 760 mmHg |
Refractive Index | Approximately 1.473 |
Flash Point | Approximately 82.5°C |
Vapor Pressure | Approximately 0.164 mmHg at 25°C |
Optical Rotation | Opposite sign to the (1R,2S) enantiomer |
Synthetic Methods
Stereochemical Approaches
The synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate requires careful control of stereochemistry to ensure the correct configuration at both stereogenic centers. Several approaches can be employed to achieve the desired stereochemistry:
Asymmetric Synthesis
This approach involves using chiral catalysts, auxiliaries, or starting materials to introduce the desired stereochemistry. The process relies on facial selectivity during key bond-forming steps to establish the correct configuration.
Resolution Techniques
Resolution of racemic mixtures can be achieved through various methods:
-
Formation of diastereomeric salts with chiral acids, followed by selective crystallization
-
Kinetic resolution using selective enzymes that preferentially react with one enantiomer
-
Chromatographic separation using chiral stationary phases
Enzymatic Approaches
Enzymatic methods offer highly stereoselective routes to obtain the desired enantiomer. As noted in the literature, "a set of preliminary experiments was performed" on "CALB-mediated enantioselective hydrolysis of 5- and 6-membered carbocyclic β-amino esters" . This approach could be adapted to obtain the (1S,2R) stereoisomer with high enantiomeric purity.
Synthetic Pathways
Based on synthetic routes reported for related compounds, several pathways can be proposed for the synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate:
From Cyclopentene Derivatives
This approach involves functionalization of cyclopentene through stereoselective reactions to introduce the amino and carboxylate groups with the desired configuration.
From Cyclopentanone Derivatives
Starting with ethyl 2-oxocyclopentanecarboxylate, reductive amination can be performed with control of facial selectivity. This is supported by research indicating that "ethyl 2-oxocyclopentanecarboxylate was added to sodium ethoxide solution" as a key step in the synthesis of related stereoisomers .
Enantiomeric Conversion
Since the (1R,2S) enantiomer is more readily available, chemical transformations that invert the stereochemistry could provide access to the (1S,2R) isomer.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the structure and stereochemistry of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. Based on data for related stereoisomers, the following spectroscopic features would be expected:
Nucleus | Chemical Shift (ppm) | Assignment |
---|---|---|
¹H NMR | 3.82-3.86 | CH-NH₂ |
¹H NMR | 3.10-3.16 | CH-CO₂Et |
¹H NMR | 4.06-4.19 | CH₃CH₂O |
¹H NMR | 1.69-2.20 | Cyclopentane ring protons |
¹³C NMR | ~176.6 | C=O |
¹³C NMR | ~52.7 | CH-NH₂ |
¹³C NMR | ~45.5 | CH-CO₂Et |
¹³C NMR | 21.2-29.7 | Cyclopentane ring carbons |
These values are inferred from the reported NMR data for the (1R,2S) stereoisomer and related compounds .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
-
N-H stretching of the primary amine (~3300-3500 cm⁻¹)
-
C=O stretching of the ester group (~1730-1750 cm⁻¹)
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C-N stretching (~1030-1230 cm⁻¹)
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C-H stretching of the cyclopentane ring and ethyl group (~2850-2950 cm⁻¹)
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 157, corresponding to the molecular formula C₈H₁₅NO₂, along with characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. Suitable chiral stationary phases might include polysaccharide-based columns (cellulose or amylose derivatives) or cyclodextrin-based columns.
Gas Chromatography (GC)
Applications in Organic Synthesis
As a Building Block
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate serves as a versatile building block in organic synthesis due to its well-defined stereochemistry and bifunctional nature. The compound's unique stereochemistry "contributes significantly to its biological properties and reactivity".
Key synthetic applications include:
Peptide Chemistry
The compound can be incorporated into peptide chains to introduce conformational constraints, potentially enhancing biological activity and metabolic stability.
Heterocycle Synthesis
The bifunctional nature of the molecule allows for its incorporation into various heterocyclic systems through cyclization reactions involving the amine and ester functionalities.
Natural Product Synthesis
The defined stereochemistry makes it valuable for the synthesis of natural products and their analogues where precise spatial arrangement is critical for biological activity.
In Medicinal Chemistry
In medicinal chemistry, Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate finds application in:
Development of Enzyme Inhibitors
The compound serves as a scaffold for designing enzyme inhibitors where specific stereochemistry is required for optimal binding to the target enzyme.
Design of Receptor Modulators
Its rigid cyclopentane backbone provides a well-defined spatial arrangement of functional groups, which is advantageous for designing selective receptor modulators.
Peptidomimetic Development
The compound is particularly valuable in "the development of pharmaceuticals and biologically active compounds", serving as a non-natural amino acid surrogate in peptidomimetics.
Comparative Analysis with Related Compounds
Stereoisomers
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate belongs to a family of stereoisomers with identical molecular formulas but different spatial arrangements:
Stereoisomer | Configuration | Relationship to Target Compound |
---|---|---|
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | 1S,2R | Target compound |
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate | 1R,2S | Enantiomer |
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate | 1S,2S | Diastereomer |
Ethyl (1R,2R)-2-Aminocyclopentanecarboxylate | 1R,2R | Diastereomer |
The stereochemical differences among these compounds result in distinct chemical and biological properties, particularly in their interactions with chiral environments such as biological receptors and enzymes.
Ring Size Homologues
The properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate can be compared with analogous compounds having different ring sizes:
Compound | Ring Size | Key Differences |
---|---|---|
Ethyl (1S,2R)-2-Aminocyclobutanecarboxylate | 4 | Higher ring strain, different dihedral angles |
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | 5 | Target compound |
Ethyl (1S,2R)-2-Aminocyclohexanecarboxylate | 6 | Lower ring strain, different conformational preferences |
Ethyl (1S,2R)-2-Aminocycloheptanecarboxylate | 7 | Greater conformational flexibility |
Ethyl (1S,2R)-2-Aminocyclooctanecarboxylate | 8 | Even greater conformational flexibility |
Research has shown that these compounds can be prepared through similar synthetic routes, as evidenced by studies on "cis cyclopentane, cyclohexane, cycloheptane and cyclooctane skeletons bearing amino esters" .
Research Implications
Current Research Applications
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate and related compounds are being investigated in several research areas:
Medicinal Chemistry
The compound serves as a valuable intermediate in the "development of pharmaceuticals and biologically active compounds", particularly where stereochemistry plays a crucial role in biological activity.
Asymmetric Synthesis
Its well-defined stereochemistry makes it useful as a chiral building block or auxiliary in asymmetric synthesis methods.
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship studies to investigate the impact of stereochemistry on biological activity.
Future Research Directions
Potential areas for future research involving Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate include:
Green Chemistry Approaches
Development of more environmentally friendly synthetic routes, as suggested by research on "Green Strategies for the Preparation of Enantiomeric 5–8-Membered" cyclic amino esters .
Expanded Applications
Exploration of new applications in areas such as catalysis, materials science, and biomedical research.
Scale-Up Strategies
Investigation of methods for large-scale synthesis to make the compound more readily available for commercial applications.
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